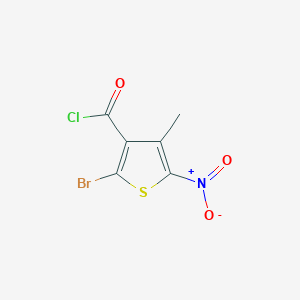
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of bromine, methyl, nitro, and carbonyl chloride functional groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride typically involves multi-step reactions starting from thiophene or its derivativesThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Reduction: Hydrogen gas (H2), catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: 2-Amino-4-methyl-5-nitro-3-thiophenecarbonyl chloride (when amines are used).
Reduction: 2-Bromo-4-methyl-5-amino-3-thiophenecarbonyl chloride.
Oxidation: 2-Bromo-4-carboxy-5-nitro-3-thiophenecarbonyl chloride.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and carbonyl chloride can facilitate interactions with nucleophilic sites in biomolecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methyl-5-nitrothiophene: Lacks the carbonyl chloride group.
4-Methyl-5-nitro-3-thiophenecarbonyl chloride: Lacks the bromine atom.
2-Bromo-3-methyl-4-nitrothiophene: Different substitution pattern on the thiophene ring.
Uniqueness
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is unique due to the combination of bromine, methyl, nitro, and carbonyl chloride groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
97187-69-4 |
|---|---|
Fórmula molecular |
C6H3BrClNO3S |
Peso molecular |
284.52 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c1-2-3(5(8)10)4(7)13-6(2)9(11)12/h1H3 |
Clave InChI |
PPXHPYXVCMJCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)Cl)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


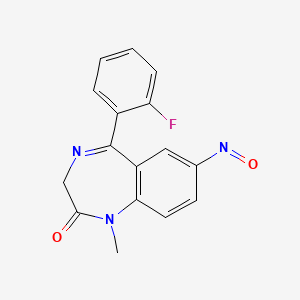
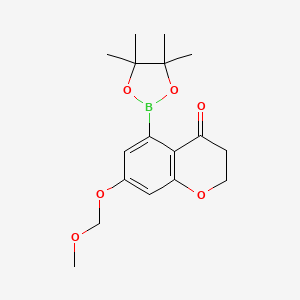
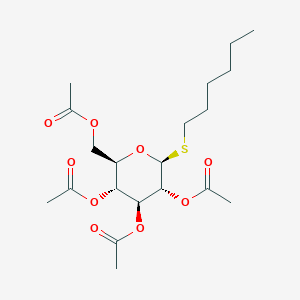
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

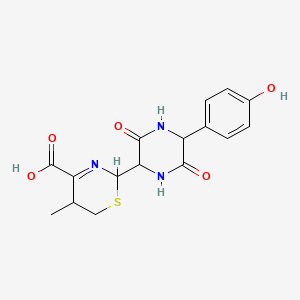
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
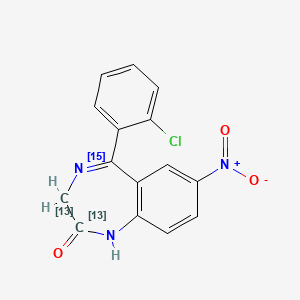
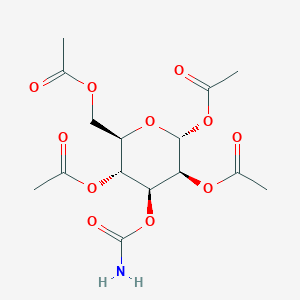

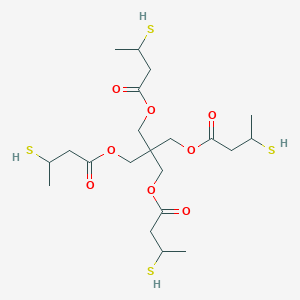
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

